molecular formula C23H27N3O4S B2808299 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955711-42-9

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2808299
CAS No.: 955711-42-9
M. Wt: 441.55
InChI Key: JRLJKUARBGHGND-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d][1,3]dioxole, carboxamido, and tetrahydrobenzo[d]thiazole. These groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings and functional groups would give it a three-dimensional structure with potentially interesting chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like carboxamido could make it soluble in polar solvents .

Scientific Research Applications

Antibacterial Activity

Compounds structurally related to 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide have shown promising antibacterial activity. For instance, analogs of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones displayed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells (Palkar et al., 2017).

Antimicrobial Evaluation

Another relevant study involved the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, which were characterized and subjected to biological evaluation, including antimicrobial activity (Talupur et al., 2021).

Potential EGFR Inhibitors

Compounds in this chemical family have also been investigated as potential epidermal growth factor receptor (EGFR) inhibitors. A novel series of benzo[d]thiazole-2-carboxamide derivatives showed moderate to excellent potency against various cancer cell lines, suggesting their potential as EGFR inhibitors (Zhang et al., 2017).

Diuretic Activity

Biphenyl benzothiazole-2-carboxamide derivatives have demonstrated diuretic activity, with some compounds in this class being particularly effective (Yar & Ansari, 2009).

Anti-Inflammatory and Analgesic Activities

Imidazothiazole-based carboxamide derivatives have been studied for their anti-inflammatory and analgesic activities. Specific compounds within this group showed promising results in reducing inflammation and pain (Can et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being investigated as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promising biological activity, it could be further investigated as a potential drug .

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-(cyclohexylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c27-21(15-9-10-17-18(11-15)30-13-29-17)26-23-25-20-16(7-4-8-19(20)31-23)22(28)24-12-14-5-2-1-3-6-14/h9-11,14,16H,1-8,12-13H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLJKUARBGHGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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